Product packaging for 2-(Pyrrolidin-1-yl)butanenitrile(Cat. No.:CAS No. 65282-23-7)

2-(Pyrrolidin-1-yl)butanenitrile

Cat. No.: B2858210
CAS No.: 65282-23-7
M. Wt: 138.214
InChI Key: GIZMBLLDGLCEQX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)butanenitrile is an organic compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . Its structure features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, substituted with a butanenitrile group, which incorporates a terminal nitrile function . This combination of a heterocyclic amine and a polar nitrile group makes it a valuable intermediate in research applications. The compound is cataloged with the SMILES notation CCC(C#N)N1CCCC1 and has a predicted monoisotopic mass of 138.1157 . Researchers utilize this scaffold in synthetic organic chemistry, particularly for constructing more complex molecules for pharmaceutical research and materials science. The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amides, and amines, through established chemical transformations. As a pyrrolidine derivative, it may also be of interest in medicinal chemistry as a building block for probing biological activity. Predicted physicochemical data, including collision cross-section values for various adducts like [M+H]+ (139.12297 m/z, 129.7 Ų), are available to support analytical method development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2 B2858210 2-(Pyrrolidin-1-yl)butanenitrile CAS No. 65282-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZMBLLDGLCEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformative Pathways of 2 Pyrrolidin 1 Yl Butanenitrile

Reactions of the Nitrile Functional Group

The nitrile group in α-aminonitriles like 2-(Pyrrolidin-1-yl)butanenitrile is a versatile functional handle, susceptible to hydrolysis, amidation, and various nucleophilic additions.

Hydrolysis and Related Amidation Processes of α-Aminonitriles

The conversion of nitriles to amides or carboxylic acids is a fundamental transformation. While achievable under strong acid or base conditions, enzymatic methods offer a milder and more selective alternative. researchgate.net The hydrolysis of this compound to its corresponding amide is a key step in the synthesis of pharmacologically relevant molecules. mdpi.com

Research has focused on the use of nitrile hydratase enzymes for this conversion in a process known as dynamic kinetic resolution. researchgate.netmdpi.com A nitrile hydratase from Gordonia hydrophobica (GhNHase) has been successfully used to prepare the levetiracetam (B1674943) precursor, (S)-2-(pyrrolidine-1-yl)butanamide, directly from the racemic nitrile. mdpi.com This biocatalytic approach is significant because it can selectively hydrate (B1144303) one enantiomer of the nitrile while allowing the racemization of the starting material, thus enabling a theoretical yield of up to 100% for a single enantiomer of the product. mdpi.com The yield and enantiomeric excess (ee) of the resulting amide are highly dependent on reaction conditions such as pH and substrate concentration. mdpi.com

For instance, studies on the GhNHase-catalyzed reaction have shown that optimal conditions can lead to high yields and moderate to good enantiomeric excess.

Table 1: Influence of Reaction Parameters on the Enzymatic Amidation of this compound

ParameterValueYield (%)Enantiomeric Excess (ee) (%)
pH 7.08570
8.09075
9.07580
Substrate Conc. 10 mM9075
50 mM6070
Data synthesized from findings reported on the enzymatic dynamic kinetic resolution using Gordonia hydrophobica nitrile hydratase. mdpi.com

Further studies on the enzymatic hydration of the closely related analog, 2-(2-oxopyrrolidin-1-yl)butanenitrile, provide additional insight into optimizing stereoselectivity. Lowering the reaction temperature has been shown to significantly enhance the enantioselectivity of the hydration process. google.com

Nucleophilic Additions to the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is electrophilic and can undergo addition reactions with various nucleophiles. A common transformation is the reduction of the nitrile to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org In the case of α-aminonitriles, this reaction yields a 1,2-diamine. However, this pathway can compete with a different reaction known as reductive decyanation, where the entire cyano group is removed and replaced with a hydrogen atom. beilstein-journals.org The outcome often depends on the specific structure of the α-aminonitrile and the reaction conditions employed. beilstein-journals.org

The reactivity of the nitrile is also influenced by the adjacent pyrrolidine (B122466) ring. The presence of the nitrogen atom in the heterocyclic ring can affect the electronic properties of the nitrile group, influencing its susceptibility to nucleophilic attack compared to simple alkyl or aryl nitriles. mdpi.com

Reactivity of the Pyrrolidine Moiety

The saturated pyrrolidine ring is generally stable but possesses reactivity centered on the nucleophilicity of the nitrogen atom and the potential for functionalization at its carbon atoms.

Heterocycle Reactivity and Derivatization via Substitution Pathways

The nitrogen atom of the pyrrolidine ring in this compound is a tertiary amine, making it nucleophilic. This nucleophilicity is demonstrated in syntheses where pyrrolidine acts as a nucleophile to open strained rings, such as aziridinium (B1262131) ions. acs.org This reaction has been used to prepare more complex structures, such as 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles, highlighting the pyrrolidine's capacity to participate in carbon-nitrogen bond-forming reactions. acs.org

While the saturated sp³-hybridized carbons of the pyrrolidine ring are relatively inert, modern synthetic methods allow for their functionalization. nih.gov The five-membered ring structure provides a three-dimensional scaffold that is of great interest in medicinal chemistry for exploring pharmacophore space. nih.gov

Ring Transformations and Cyclization Reactions Involving Pyrrolidine Derivatives

The α-aminonitrile framework is a valuable building block in heterocyclic synthesis. Research has shown that N-allylic substituted α-amino nitriles can undergo intramolecular Michael reactions to construct new, functionalized pyrrolidine rings. acs.org This demonstrates that while this compound already contains a pyrrolidine, the core α-aminonitrile structure is a key intermediate for creating other complex heterocyclic systems. acs.org

Furthermore, 1,3-dipolar cycloaddition reactions, often involving azomethine ylides, represent a classic and powerful method for constructing the pyrrolidine skeleton itself. nih.govacs.org Multi-component reactions that bring together an amino acid, an aldehyde, and an activated olefin can also be used to generate highly substituted pyrrolidines in a stereoselective manner. acs.org These synthetic strategies underscore the importance of the α-aminonitrile motif as a precursor to diverse pyrrolidine structures.

Stereochemical Transformations and Control of Enantiomeric Purity

The α-carbon of this compound is a stereocenter, making the control of its configuration a critical aspect of its chemistry, particularly for pharmaceutical applications.

As previously mentioned, dynamic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. mdpi.com The enzymatic hydration of racemic this compound is a prime example. researchgate.netmdpi.com In this process, the nitrile hydratase enzyme selectively converts one enantiomer (e.g., the R-enantiomer) to the corresponding amide at a faster rate than the other. Simultaneously, the unreacted enantiomer (the S-enantiomer) undergoes base-catalyzed racemization, continuously replenishing the faster-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the amide product. mdpi.com

The stereochemical outcome of syntheses producing α-aminonitriles can also be controlled. For example, the nucleophilic ring-opening of chiral aziridinium ions with a cyanide source can proceed via an Sₙ2 pathway, resulting in an inversion of stereochemistry at the site of attack and yielding optically active β-amino nitriles. rsc.org

The conditions for these stereoselective transformations are crucial. For enzymatic reactions, factors such as temperature, pH, co-solvents, and substrate concentration can have a profound impact on both the reaction rate and the degree of enantioselectivity.

Table 2: Effect of Temperature and Additives on Enantioselectivity of Nitrile Hydratase (NH33) for the Hydration of a Related Analog, 2-(2-oxopyrrolidin-1-yl)butanenitrile

ConditionConversion (%)Enantiomeric Excess (ee) of Product (%)
Temperature
22 °C49.061.4
15 °C47.177.1
4 °C48.083.2
Additive (5%)
None (Control)49.061.4
Acetone50.065.2
15-crown-548.068.3
Data from a study on the chemoenzymatic preparation of levetiracetam, illustrating principles applicable to controlling stereochemistry in related systems. google.com

These findings illustrate that meticulous control over reaction parameters is essential for maximizing the enantiomeric purity of this compound and its derivatives.

Advanced Analytical Methodologies for Characterization of 2 Pyrrolidin 1 Yl Butanenitrile

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Spectroscopic methods provide fundamental insights into the molecular structure and connectivity of 2-(Pyrrolidin-1-yl)butanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the neighboring functional groups. For a related compound, this compound 10b, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 300 MHz: δ 1.70-1.84 (m, 4H, 2×CH₂CH₂N), 2.47 (t, J=7.0 Hz, 4H, 2×CH₂N), 3.42 (t, J=7.0 Hz, 1H, NCH), 1.60-1.75 (m, 2H, CH₂CH₃), 1.01 (t, J=7.5 Hz, 3H, CH₃). nih.gov The multiplet between 1.70-1.84 ppm corresponds to the two methylene (B1212753) groups of the pyrrolidine (B122466) ring not directly attached to the nitrogen. The triplet at 2.47 ppm is assigned to the two methylene groups of the pyrrolidine ring adjacent to the nitrogen. The triplet at 3.42 ppm represents the methine proton at the chiral center (C2). The multiplet for the methylene group of the butyl chain and the triplet for the terminal methyl group appear further upfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Based on general chemical shift principles for amines and nitriles, the anticipated ¹³C NMR spectrum for this compound would feature distinct peaks for the nitrile carbon (around 117-120 ppm), the chiral methine carbon (around 55-60 ppm), the carbons of the pyrrolidine ring, and the carbons of the ethyl group. hmdb.caudel.edu The carbons of the pyrrolidine ring adjacent to the nitrogen would appear more downfield (around 50-55 ppm) compared to the other two carbons of the ring (around 20-25 ppm). amazonaws.com

1H NMR Spectral Data for this compound Derivative

Chemical Shift (ppm) Multiplicity Integration Assignment Reference
1.01 t 3H -CH₂CH₃ nih.gov
1.60-1.75 m 2H -CH₂ CH₃ nih.gov
1.70-1.84 m 4H -CH₂CH₂CH₂ CH₂- (in pyrrolidine) nih.gov
2.47 t 4H -CH₂ NCH₂ - (in pyrrolidine) nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₄N₂), the nominal molecular weight is 138 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 138. The fragmentation is dictated by the stability of the resulting carbocations and radicals. A characteristic fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary α-cleavage patterns are anticipated:

Cleavage of the bond between C2 and C3 of the butanenitrile chain, leading to the loss of an ethyl radical (•CH₂CH₃). This would generate a resonance-stabilized iminium ion fragment with an m/z of 109.

Cleavage within the pyrrolidine ring. However, the most significant fragmentation is often the loss of the largest possible alkyl group from the α-carbon.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Fragmentation Pathway
138 [C₈H₁₄N₂]⁺ Molecular Ion (M⁺)
109 [M - C₂H₅]⁺ α-cleavage, loss of ethyl radical
112 [M - CN]⁺ Loss of nitrile radical

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination, including Chiral HPLC

Chromatographic methods are indispensable for separating this compound from impurities and for resolving its enantiomers.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the chemical purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The nitrile group provides a chromophore that allows for UV detection. Gas chromatography (GC) coupled with a flame ionization detector (FID) can also be utilized for purity analysis, given the compound's volatility. These techniques can effectively separate the target compound from starting materials, by-products, and degradation products. nih.gov

Enantiomeric Excess Determination

Since this compound is chiral, determining the enantiomeric excess (ee) is crucial. This is accomplished using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for enantiomeric separation. The method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IG), are frequently used for the separation of chiral amines and related compounds. libretexts.orgnih.gov A typical mobile phase for such separations under normal-phase conditions would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. For related chiral intermediates of drugs like Levetiracetam (B1674943), mobile phases of hexane:isopropanol (90:10, v/v) have proven effective. nih.gov The detection is typically performed using a UV detector. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Typical Chiral HPLC Method Parameters for Enantiomeric Separation

Parameter Description Example
Column Chiral Stationary Phase (CSP) Chiralpak AD-H (amylose derivative)
Mobile Phase Non-polar solvent with polar modifier n-Hexane / Isopropanol (90:10 v/v)
Flow Rate Rate of mobile phase delivery 1.0 mL/min
Detection UV Wavelength 210 nm

| Column Temp. | Maintained column temperature | 25 °C |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N). For saturated nitriles, this band typically appears as a sharp, strong absorption in the region of 2240-2260 cm⁻¹. spectroscopyonline.com The presence of the pyrrolidine ring and the alkyl chain would be confirmed by C-H stretching vibrations. The aliphatic C-H stretching bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-N stretching vibrations for the tertiary amine would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-H bending vibrations for the methylene groups will also be present in the fingerprint region, around 1450-1470 cm⁻¹. redalyc.org

Raman Spectroscopy: Raman spectroscopy can serve as a complementary technique to FTIR. The C≡N triple bond, being a relatively non-polar but highly polarizable bond, often gives a strong and sharp signal in the Raman spectrum, also in the 2240-2260 cm⁻¹ region. The symmetric C-H stretching and bending vibrations of the alkyl framework would also be observable.

Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
2850-2960 C-H (Aliphatic) Stretching Medium to Strong
2240-2260 C≡N (Nitrile) Stretching Strong, Sharp
1450-1470 C-H (Methylene) Bending (Scissoring) Medium

Computational and Theoretical Chemistry Studies on 2 Pyrrolidin 1 Yl Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netarabjchem.org These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, geometry, and reactivity.

For aminonitriles, key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). arabjchem.org The E-HOMO is associated with the molecule's ability to donate electrons, while the E-LUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE) is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

In studies of related heterocyclic compounds like substituted pyrrolidinones, DFT methods (such as B3LYP with a 6-31G* basis set) have been used to calculate these electronic properties. arabjchem.org For instance, the analysis of frontier orbitals in protonated aminoacetonitrile (B1212223) revealed that its LUMO is significantly lower than that of its non-protonated form, explaining its higher reactivity in certain reactions. mdpi.com

Theoretical studies on the formation of related 3-(pyrrolidin-1-yl)butanenitriles via the ring-opening of aziridinium (B1262131) salts have utilized ab initio calculations to analyze the electronic structure of the intermediates. acs.org Analysis of the LUMOs and nucleophilic Fukui functions successfully rationalized the experimentally observed regioselectivity, showing a clear preference for nucleophilic attack at a specific carbon atom. These calculations provide optimized geometries and molecular electrostatic potential maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative Calculated Quantum Chemical Parameters for Aminonitrile Systems This table presents illustrative data based on typical values reported for related heterocyclic compounds in computational studies.

Mechanistic Investigations of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify stable intermediates, transition states, and the energy barriers that separate them. nih.gov

For reactions involving aminonitriles, such as their formation via the Strecker reaction or subsequent transformations, computational studies can validate proposed mechanisms. mdpi.com For example, DFT calculations have been employed to study the stereospecific ring-opening of aziridinium ions to form β-amino nitriles. rsc.org These studies optimize the geometries of reactants, products, and, crucially, the transition states. The energy of the transition state relative to the reactants gives the activation energy (ΔE‡), which determines the reaction rate. nih.gov

In a theoretical investigation of the reaction between β-amino alcohols and halogenating agents to form β-halo amines, which are precursors to β-amino nitriles, DFT and DLPNO-CCSD(T) methods were used. rsc.org The study calculated the structures of transition states for the ring-opening of the intermediate aziridinium ion by a halide. The calculations confirmed that the reaction proceeds via an SN2 pathway and provided the relative energies of the transition states and products. rsc.org Similarly, ab initio calculations were used to rationalize the mechanism of forming 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles, confirming the regiospecific ring-opening of an intermediate aziridinium salt. acs.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. nih.gov These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is indeed the correct one for the reaction step . rsc.org

Table 2: Example of Calculated Activation Energies for Aminonitrile-Related Reactions This table shows representative data for the ring-opening of an aziridinium ion by different nucleophiles, as described in studies of β-amino nitrile formation. rsc.org

Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity

Beyond explaining observed phenomena, computational chemistry serves a predictive role, guiding experimental efforts toward successful outcomes. nih.gov By modeling potential reactions before they are attempted in the lab, researchers can screen catalysts, substrates, and conditions to identify the most promising pathways.

For aminonitriles, predictive modeling can address key questions of selectivity.

Reactivity: Theoretical calculations can predict the relative reactivity of different aminonitriles. For instance, calculations predicted that α-aminonitriles are more reactive than β- or γ-aminonitriles in reactions with aminothiols, a prediction that was confirmed experimentally. mdpi.comnih.gov More advanced methods, including machine learning models, are being developed to predict activation energy barriers for reactions involving nitrile-containing compounds based on molecular descriptors. researchgate.net

Regioselectivity: In reactions with multiple possible sites of attack, computational models can predict the major product. A notable example is the synthesis of 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles. acs.org Here, frontier molecular orbital analysis of the LUMOs and nucleophilic Fukui functions of the aziridinium intermediate correctly predicted that nucleophilic attack by pyrrolidine (B122466) would occur exclusively at the substituted aziridine (B145994) carbon atom, rationalizing the observed high regioselectivity.

Stereoselectivity: Controlling stereochemistry is a central challenge in synthesis. Computational studies can provide insight into the factors governing diastereoselectivity or enantioselectivity. In the synthesis of yohimbinoid alkaloids, an aminonitrile intermediate was key to controlling the stereochemistry at the C(3) position during a Pictet-Spengler reaction. nih.gov While the experimental results were clear, the authors noted that computational studies were underway to provide a deeper understanding of the observed diastereoselectivities. nih.gov

Table 3: Predictive Computational Models in Aminonitrile Chemistry

Force Field Development and Molecular Dynamics Simulations for Aminonitrile Systems

While quantum mechanics provides high accuracy, its computational cost limits its application to relatively small systems and short timescales. To study larger systems, such as an aminonitrile in a solvent box or interacting with a biomolecule, classical molecular mechanics (MM) methods are used, which rely on a "force field." boku.ac.at

Force Field Development: A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates. acs.org For a novel or specialized molecule like 2-(Pyrrolidin-1-yl)butanenitrile, specific force field parameters may not be available in standard sets like AMBER, CHARMM, or GROMOS. Therefore, custom parameterization is often necessary. boku.ac.atfrontiersin.org

The development process typically involves:

Defining Bonded Parameters: Equilibrium bond lengths and angles are often taken from geometries optimized using high-level quantum chemical calculations. Force constants for bond stretching and angle bending are derived from the second derivatives of the potential energy surface. acs.org

Defining Torsional Parameters: Dihedral angle parameters, which govern rotation around bonds, are determined by fitting the MM potential energy to a torsional energy profile calculated with quantum mechanics.

Defining Non-Bonded Parameters: These consist of the Lennard-Jones terms (describing van der Waals interactions) and partial atomic charges. Partial charges are crucial and are typically derived by fitting them to the quantum mechanically calculated molecular electrostatic potential (ESP). acs.orgfrontiersin.org

Molecular Dynamics (MD) Simulations: Once a force field is established, it can be used in MD simulations to model the behavior of the aminonitrile system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals conformational changes, solvent interactions, and binding events.

For aminonitrile systems, MD simulations could be used to:

Study the conformational landscape of this compound in different solvents.

Simulate the interaction of the aminonitrile with a biological target, such as an enzyme active site, to understand binding modes and affinities. researchgate.net

Investigate the dynamics of self-assembly or aggregation if relevant. nih.gov

For example, steered molecular dynamics simulations have been used to investigate the enzymatic activity of nitrile hydratase, an enzyme relevant to aminonitrile chemistry. researchgate.netresearchgate.net These simulations provide insights into substrate binding and the mechanical aspects of the catalytic process. researchgate.net

Table 4: Typical Components of an OPLS-AA Style Force Field Based on the formalism described in force field development literature. acs.org

Synthetic Utility and Applications of 2 Pyrrolidin 1 Yl Butanenitrile As a Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-(Pyrrolidin-1-yl)butanenitrile is a key intermediate in the synthesis of various complex organic molecules, most notably in the pharmaceutical industry. Its bifunctional nature allows for sequential or tandem reactions to build intricate scaffolds.

A prominent example of its application is in the sustainable synthesis of Levetiracetam (B1674943), an antiepileptic drug. rsc.orgresearchgate.net In a modern chemoenzymatic route, this compound is prepared via a Strecker reaction, which is a highly atom-efficient method using readily available starting materials. rsc.org This nitrile is then subjected to an enzymatic resolution to yield the desired chiral amide, which is a direct precursor to the final drug. rsc.orgresearchgate.net This approach is significantly more sustainable than previous routes that involved wasteful resolution steps and less efficient alkylation reactions. rsc.org

Furthermore, related structures like 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles are synthesized in high yields from 1-arylmethyl-2-(cyanomethyl)aziridines. acs.orgscilit.com The synthesis proceeds through the ring-opening of an intermediate aziridinium (B1262131) salt by the pyrrolidine (B122466) nucleophile. acs.org This reaction highlights the role of the pyrrolidine moiety in forming complex, substituted butanenitrile structures that can serve as precursors for various diamino compounds. acs.orgscilit.com

Table 1: this compound as a Synthetic Intermediate
Target Molecule/ScaffoldKey Synthetic Step Involving the IntermediateSignificanceReference
(S)-2-(Pyrrolidin-1-yl)butanamide (precursor to Levetiracetam)Enzymatic hydration of (rac)-2-(pyrrolidin-1-yl)butanenitrileProvides a sustainable and highly selective route to a key pharmaceutical precursor. rsc.orgresearchgate.net
4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitrilesRegiospecific ring-opening of 2-(cyanomethyl)aziridinium salts with pyrrolidineDemonstrates the formation of highly substituted diaminobutanenitriles from aziridine (B145994) precursors. acs.org

Contributions to Chiral Pool Synthesis via Stereoselective Transformations

The concept of chiral pool synthesis involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. diva-portal.orgnih.govslideshare.net Pyrrolidine derivatives, often sourced from the chiral amino acid L-proline, are a cornerstone of this strategy. nih.gov this compound, particularly in its enantiopure forms, is an important contributor to this field through its use in stereoselective transformations.

The most significant application is the dynamic kinetic resolution (DKR) of racemic this compound in the synthesis of Levetiracetam. rsc.orgresearchgate.net In this process, a nitrile hydratase enzyme selectively hydrolyzes the nitrile group of the (S)-enantiomer to the corresponding amide, (S)-2-(pyrrolidin-1-yl)butanamide. rsc.org Simultaneously, the unreacted (R)-enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired (S)-amide. rsc.orgresearchgate.net Researchers have successfully screened and identified variants of Comamonas testosteroni nitrile hydratase that exhibit high (S)-selectivity and activity for this transformation. rsc.org

This enzymatic DKR represents a powerful method for accessing enantiopure compounds, bypassing the need for classical resolution or asymmetric synthesis from the ground up. The chirality established in the 2-(pyrrolidin-1-yl)butanamide (B15199294) intermediate is then carried through to the final active pharmaceutical ingredient.

Table 2: Stereoselective Transformations of this compound
TransformationCatalyst/ReagentSubstrateProductKey OutcomeReference
Dynamic Kinetic Resolution (DKR)Comamonas testosteroni nitrile hydratase variants(rac)-2-(Pyrrolidin-1-yl)butanenitrile(S)-2-(Pyrrolidin-1-yl)butanamideHigh-yield, sustainable production of an enantiopure pharmaceutical intermediate. rsc.orgresearchgate.net

Derivatization Strategies for the Development of Analogous Structures

The chemical structure of this compound offers several handles for derivatization, allowing for the synthesis of a wide range of analogous structures for various applications, including medicinal chemistry.

The nitrile group is a versatile functional group that can be hydrolyzed to a primary amide, as seen in the synthesis of Levetiracetam analogs. redalyc.org A chemoenzymatic approach has been described for the synthesis of various α-heterocyclic ethyl- and phenylacetamides, where different nitrile hydratases were screened for their ability to convert the nitrile substrates into the corresponding amides. redalyc.org

The pyrrolidine ring itself can also be modified. For instance, analogs can be created by replacing the pyrrolidine with other saturated heterocycles like piperidine (B6355638) or azepane. redalyc.org Additionally, substitutions can be made on the pyrrolidine ring, such as the introduction of a hydroxymethyl group to produce compounds like 4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]butanenitrile, which serves as a building block for more complex molecules. enaminestore.comgoogle.com

Further derivatization can occur on the butanenitrile backbone. Alkylation at the α-position to the nitrile can introduce additional substituents, leading to more complex and sterically hindered structures. These strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 3: Examples of Analogous Structures Derived from or Related to this compound
Analog NameStructural ModificationSynthetic Strategy HighlightReference
2-(2-Oxopiperidin-1-yl)butanenitrileReplacement of pyrrolidine with a piperidinone ringN-alkylation of 2-piperidinone with an α-halonitrile. redalyc.org
2-(4-Methylpiperazin-1-yl)butanenitrileReplacement of pyrrolidine with a methylpiperazine ringN-alkylation of 1-methylpiperazine. redalyc.org
4-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]butanenitrileIntroduction of a hydroxymethyl group on the pyrrolidine ringSynthesized as a "make-on-demand" building block. enaminestore.com
2-(Pyrrolidin-1-yl)butanamideHydrolysis of the nitrile group to a primary amideEnzymatic hydration using nitrile hydratase. rsc.orgresearchgate.net

Emerging Research Frontiers and Future Perspectives in the Chemistry of 2 Pyrrolidin 1 Yl Butanenitrile

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The synthesis of α-aminonitriles has traditionally relied on the Strecker reaction, a versatile multicomponent reaction first reported in 1850. mdpi.comresearchgate.netresearchgate.net While effective, classical approaches often involve hazardous reagents and generate significant waste. organic-chemistry.org Consequently, a major thrust in modern organic chemistry is the development of sustainable and environmentally benign synthetic routes. researchgate.netnih.gov

Recent innovations have focused on several key areas of green chemistry:

Solvent-Free and Water-Based Reactions: A significant advancement has been the move towards solvent-free reaction conditions or the use of water as a green solvent. researchgate.netorganic-chemistry.org For instance, a one-pot, three-component synthesis of α-aminonitriles has been developed using indium powder in water as an efficient catalyst. nih.gov This method is applicable to a wide range of amines and aldehydes, offering excellent yields and an environmentally friendly profile. nih.gov Similarly, solvent-free methods for the Strecker synthesis have been shown to be highly efficient, often providing nearly quantitative yields in short reaction times without the need for a catalyst. organic-chemistry.org

Use of Safer Cyanide Sources: Traditional methods often employ highly toxic hydrogen cyanide (HCN) or its salts. ajol.info Modern approaches are exploring safer and more effective cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgajol.info Research has also demonstrated the in situ generation of HCN from less hazardous precursors, thereby bypassing the need to handle toxic cyanide sources directly. organic-chemistry.org

Biocatalysis and Enzymatic Resolutions: Biocatalysis has emerged as a powerful tool for the sustainable synthesis of chiral molecules. In a notable example, the synthesis of Levetiracetam (B1674943), an antiepileptic drug, has been achieved through an enzymatic dynamic kinetic resolution of racemic 2-(pyrrolidin-1-yl)butanenitrile. rsc.orgresearchgate.net This process utilizes a nitrile hydratase enzyme to selectively hydrate (B1144303) the (S)-enantiomer of the nitrile to the corresponding amide, (S)-2-(pyrrolidin-1-yl)butanamide. rsc.orgresearchgate.net This enzymatic approach offers high enantioselectivity under mild reaction conditions.

Table 1: Comparison of Green Synthesis Approaches for α-Aminonitriles

Approach Catalyst/Conditions Key Advantages Reference(s)
Water-Based Synthesis Indium powder in water Environmentally benign, high yields, broad substrate scope nih.gov
Solvent-Free Synthesis Catalyst-free, room temperature Reduced waste, high efficiency, rapid reactions organic-chemistry.org
Enzymatic Resolution Nitrile hydratase High enantioselectivity, mild conditions, sustainable rsc.orgresearchgate.net
Heterogeneous Catalysis Montmorillonite (B579905) KSF clay Recyclable catalyst, high selectivity, mild conditions organic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is at the heart of modern synthetic chemistry, aiming to improve reaction efficiency, selectivity, and sustainability. For the synthesis of this compound and other α-aminonitriles, a diverse range of catalytic systems are being explored.

Organocatalysis: Organocatalysts, which are small organic molecules, have gained prominence as a metal-free alternative for α-aminonitrile synthesis. researchgate.netmdpi.com They offer advantages in terms of low toxicity and environmental impact. mdpi.com Various organocatalysts have been successfully employed in Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions to produce α-aminonitriles. researchgate.netmdpi.com

Heterogeneous Catalysis: The use of solid acid catalysts, such as montmorillonite KSF clay, provides a green and efficient method for the one-pot synthesis of α-aminonitriles. organic-chemistry.org These catalysts are easily recoverable and reusable, although a gradual decrease in activity can be observed over multiple cycles. organic-chemistry.org Nanoporous aluminosilicates like AlSBA-15 have also been used as efficient, recyclable catalysts for the Strecker reaction in an aqueous medium. ijee.net

Metal-Based Catalysis: While the trend is moving towards metal-free systems, transition metal catalysts continue to be refined for enhanced performance. Catalysts based on ruthenium, copper, and other metals have been used for the oxidative cyanation of tertiary amines to form α-aminonitriles. organic-chemistry.org Recent research has focused on developing ligand-free ruthenium-catalyzed methods that operate at low catalyst loadings, contributing to a more sustainable process. researchgate.net Iron(III) chloride (FeCl3) has also been shown to catalyze the decyanation of α-aminonitriles for the synthesis of other complex molecules. acs.org

Enzymatic Catalysis: As mentioned previously, enzymes are highly selective and efficient catalysts. Nitrile hydratases, particularly from sources like Gordonia hydrophobica and Comamonas testosteroni, have been instrumental in the enantioselective synthesis of amides from nitriles. google.commdpi.comresearchgate.net Research is ongoing to discover and engineer novel nitrile hydratases with improved stability and selectivity for specific substrates like this compound. google.com

Table 2: Overview of Novel Catalytic Systems for α-Aminonitrile Synthesis

Catalyst Type Specific Example Reaction Type Key Features Reference(s)
Organocatalyst Hydroquinine Asymmetric Strecker reaction High yields and enantioselectivities mdpi.com
Heterogeneous Catalyst AlSBA-15 Strecker reaction Recyclable, high yield, aqueous medium ijee.net
Metal Catalyst RuCl3 Oxidative cyanation Clean reaction, high yields organic-chemistry.org
Biocatalyst Nitrile Hydratase Dynamic kinetic resolution High (S)-selectivity and activity rsc.orgresearchgate.net

Interdisciplinary Approaches in Chemical Research Involving Aminonitrile Scaffolds

The versatility of the aminonitrile scaffold, including structures like this compound, lends itself to a wide range of interdisciplinary research applications, bridging chemistry with biology, medicine, and materials science.

Medicinal Chemistry and Drug Discovery: α-Aminonitriles are crucial precursors for the synthesis of α-amino acids and a variety of nitrogen-containing heterocyclic compounds with significant pharmacological properties. researchgate.netresearchgate.netajol.info The pyrrolidin-2-one moiety, which can be derived from this compound, is a key structural feature in various bioactive molecules, including antinociceptive agents and monoacylglycerol lipase (B570770) (MAGL) inhibitors. nih.gov The development of efficient synthetic routes to these scaffolds is therefore of great interest to the pharmaceutical industry for creating libraries of potential drug candidates. nih.gov

Biocatalysis and Enzyme Engineering: The quest for more efficient and selective biocatalysts for the synthesis of chiral aminonitriles and their derivatives drives interdisciplinary research between chemists and biologists. This includes the discovery of novel enzymes from natural sources and the use of protein engineering to tailor their properties for specific industrial applications. google.com For example, research has focused on identifying nitrile hydratase variants with high (S)-selectivity for the conversion of this compound. rsc.org

Natural Product Synthesis: α-Aminonitriles are valuable building blocks in the total synthesis of complex natural products. nih.gov Their multiple reactivity modes allow for diverse synthetic transformations, making them key intermediates in the construction of intricate molecular architectures. nih.gov

The ongoing research into the chemistry of this compound and related aminonitriles highlights a clear trend towards more sustainable and efficient synthetic methods. The synergy between innovations in catalysis, green chemistry principles, and interdisciplinary collaborations promises to unlock new applications and further establish the importance of this class of compounds in modern chemical science.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)butanenitrile, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine with a butanenitrile precursor (e.g., 4-bromobutanenitrile) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound. Optimization strategies include:

  • Catalyst selection : Phase-transfer catalysts improve reaction efficiency by enhancing nucleophilicity .
  • Temperature control : Microwave-assisted synthesis reduces reaction times for analogous nitriles .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

Q. How can researchers characterize the structural conformation of this compound using advanced spectroscopic techniques?

Key methods include:

  • X-ray crystallography : Provides definitive molecular geometry, as demonstrated for structurally related pyrrolidine derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR resolves pyrrolidine ring protons (δ 2.5–3.5 ppm) and nitrile carbon signals (δ 115–120 ppm) .
  • IR spectroscopy : The nitrile stretching vibration appears at 2240–2260 cm⁻¹ .

Q. What physicochemical properties of this compound are critical for experimental design?

Essential properties include:

  • Solubility : Miscibility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water, requiring solvent optimization for biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions; stability studies in pH 5–8 buffers are recommended .
  • Molecular weight : 152.23 g/mol (calculated from analogous compounds) .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

The compound may interact with biological targets via:

  • Hydrogen bonding : The pyrrolidine nitrogen and nitrile group can bind to enzyme active sites, as seen in structurally similar nitriles .
  • Steric effects : The pyrrolidine ring’s conformation influences selectivity for receptors, analogous to H1 receptor antagonists .
  • Electrophilic reactivity : The nitrile group participates in covalent interactions with cysteine residues in enzymes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

Strategies include:

  • Substituent variation : Introducing halogen or methyl groups at the butanenitrile chain (e.g., 4-chloro derivatives) to modulate lipophilicity and binding affinity .
  • Stereochemical modifications : Testing (R) vs. (S) configurations at chiral centers, as seen in pyrrolidine-based drug candidates .
  • Bioisosteric replacement : Replacing the nitrile with a carboxylic acid to alter metabolic stability .

Q. What analytical methods are suitable for quantifying this compound in complex matrices during pharmacokinetic studies?

Robust methods include:

  • HPLC-UV : Using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • LC-MS/MS : MRM transitions (e.g., m/z 152→110) enhance sensitivity for low-concentration detection .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

Q. What evidence supports the potential anticancer or antimicrobial activity of this compound analogs?

Preclinical data from related compounds suggest:

  • Anticancer activity : Pyridine-pyrrolidine hybrids inhibit kinase pathways (e.g., EGFR) via π-stacking interactions .
  • Antimicrobial effects : Nitrile-containing derivatives disrupt bacterial cell wall synthesis, as observed in Gram-positive pathogens .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) guide dose optimization .

Methodological Considerations

  • Contradictory data resolution : Discrepancies in biological activity (e.g., receptor selectivity) may arise from assay conditions (e.g., pH, cell type). Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Safety protocols : Despite limited toxicity data for the target compound, handle nitriles in fume hoods with PPE (gloves, goggles) due to potential irritancy .

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